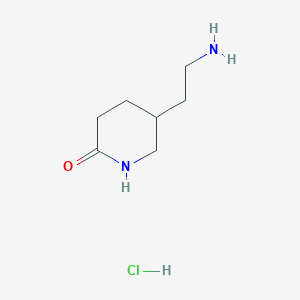

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Vue d'ensemble

Description

5-(2-Aminoethyl)piperidin-2-one hydrochloride is an organic compound . It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-(2-Aminoethyl)piperidin-2-one hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are integral in medicinal chemistry, serving as building blocks for various bioactive compounds. The compound 5-(2-Aminoethyl)piperidin-2-one hydrochloride can be utilized in the synthesis of substituted piperidines, which are present in numerous pharmaceuticals and alkaloids .

Development of Anticancer Agents

Research indicates that piperidine derivatives exhibit significant potential as anticancer agents. The structural flexibility and amine functionality of 5-(2-Aminoethyl)piperidin-2-one hydrochloride make it a valuable precursor in designing compounds with antiproliferative properties .

Creation of Antimicrobial and Antifungal Medications

The piperidine nucleus is known for its role in antimicrobial and antifungal therapies. As a piperidine derivative, 5-(2-Aminoethyl)piperidin-2-one hydrochloride could be pivotal in developing new treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also recognized for their analgesic and anti-inflammatory effects. The compound could be explored for its efficacy in pain relief and reducing inflammation, contributing to the development of new analgesics .

Neuroprotective and Anti-Alzheimer’s Research

Given the importance of piperidine structures in neurology, 5-(2-Aminoethyl)piperidin-2-one hydrochloride may have applications in creating neuroprotective agents or treatments for neurodegenerative diseases like Alzheimer’s .

Antihypertensive Drug Synthesis

The structural characteristics of piperidine derivatives make them suitable for antihypertensive drug development5-(2-Aminoethyl)piperidin-2-one hydrochloride could be used to synthesize novel compounds that manage blood pressure effectively .

Antipsychotic Medication Development

Piperidine derivatives are commonly found in antipsychotic medications. The compound’s structure could lead to the creation of new therapeutic agents for treating psychiatric disorders .

Antiviral and Antimalarial Drug Discovery

The versatility of piperidine derivatives extends to antiviral and antimalarial drug discovery5-(2-Aminoethyl)piperidin-2-one hydrochloride has potential use in formulating drugs to combat viral infections and malaria .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidines, including 5-(2-Aminoethyl)piperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to focus on the synthesis and pharmacological applications of piperidine derivatives .

Propriétés

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXLAWKWWPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)piperidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)

![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)